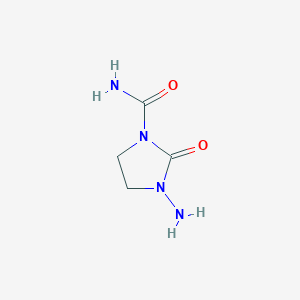![molecular formula C33H46O4 B12820256 (R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester, (3I+/-,5I(2))- is a complex organic compound with the molecular formula C33H46O4 and a molecular weight of 506.72 g/mol . This compound is known for its applications in the synthesis of other chemical entities and its potential use in medical research, particularly in the treatment of liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation reactions involving cholanic acid derivatives.
Introduction of Functional Groups: Functional groups such as the ethylidene and hydroxy groups are introduced through specific reactions, including aldol condensation and hydroxylation.
Esterification: The final step involves the esterification of the compound with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in chemical synthesis .
Scientific Research Applications
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves its interaction with specific molecular targets in the body. The compound is believed to modulate biochemical pathways related to liver function and immune response. It acts on molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Ethylchenodeoxycholic Acid: This compound is structurally similar and is used in the treatment of liver diseases.
Obeticholic Acid: Another bile acid derivative used in the treatment of primary biliary cholangitis.
Uniqueness
Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester is unique due to its specific functional groups and ester linkage, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C33H46O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
benzyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5-/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1 |
InChI Key |
JKCADEBSFFPQJB-MHZNDKSFSA-N |
Isomeric SMILES |
C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


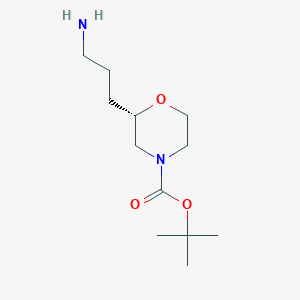

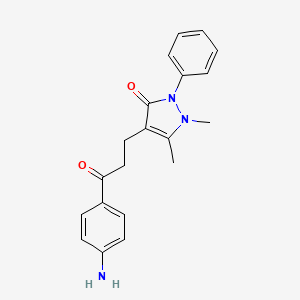
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
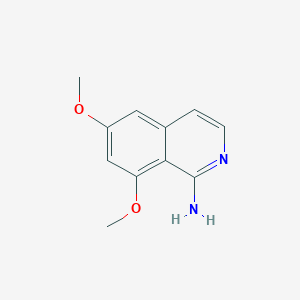
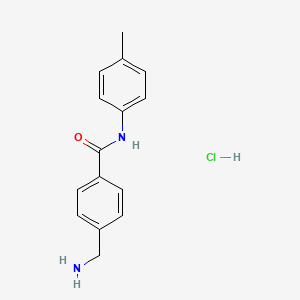
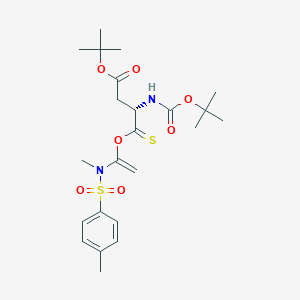
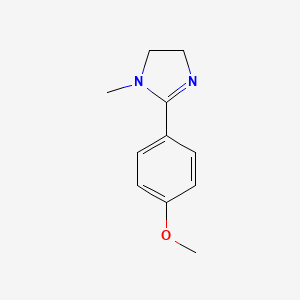

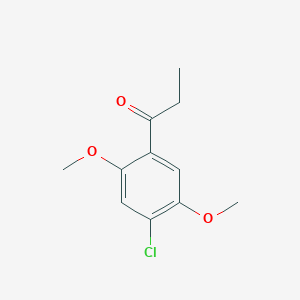
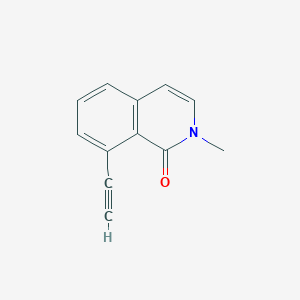
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
